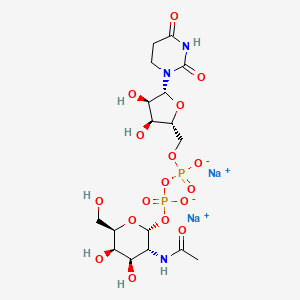

UDP-N-acetyl-D-galactosamine (disodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .

Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

Chemical Reactions Analysis

Glycosylation Reactions

UDP-N-acetyl-D-galactosamine is primarily known for its role in glycosylation, which is the process of adding sugar moieties to proteins or lipids. The compound acts as a donor substrate in the following key reactions:

-

O-Glycosylation : UDP-N-acetyl-D-galactosamine is essential for mucin-type O-glycosylation, where it donates N-acetylgalactosamine residues to serine or threonine residues on target proteins. This modification is crucial for cell signaling and adhesion processes.

-

Glycoprotein Synthesis : The compound facilitates the addition of N-acetylgalactosamine to glycoproteins, which are vital for various biological functions, including immune response and cellular communication.

Enzymatic Reactions

UDP-N-acetyl-D-galactosamine participates in several enzymatic reactions catalyzed by specific glycosyltransferases:

-

N-Acetylgalactosaminyltransferases (GalNAc-Ts) : These enzymes transfer N-acetylgalactosamine from UDP-GalNAc to acceptor substrates, which can include peptides derived from mucins and other glycoproteins. The efficiency of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions (temperature and pH) .

Biological Significance

UDP-N-acetyl-D-galactosamine is not only important for basic biological processes but also has implications in health and disease:

-

Cancer Research : Alterations in glycosylation patterns involving UDP-GalNAc have been linked to cancer progression and metastasis, making it a target for therapeutic intervention.

-

Viral Infections : The compound plays a role in the glycosylation of viral proteins, influencing viral infectivity and immune evasion strategies .

Analytical Techniques

Recent studies have developed various analytical methods to study the activity of enzymes utilizing UDP-N-acetyl-D-galactosamine:

-

Fluorometric Assays : These assays measure the transfer of N-acetylgalactosamine to substrates by monitoring changes in fluorescence, allowing for sensitive detection of enzymatic activity .

-

Kinetic Studies : Investigating the kinetics of glycosyltransferases with UDP-GalNAc provides insights into substrate specificity and enzyme efficiency, critical for understanding their biological roles .

Enzymatic Activity Parameters

| Enzyme Type | Substrate Used | Optimal Conditions | Kinetic Parameters |

|---|---|---|---|

| N-Acetylgalactosaminyltransferase (GalNAc-T) | UDP-N-acetyl-D-galactosamine | pH 7.0 - 8.0; 37°C | Vmax and Km values vary based on substrate structure |

Scientific Research Applications

UDP-N-acetyl-D-galactosamine (disodium salt) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation. This article explores its applications in scientific research, particularly in biochemistry and pharmaceutical development.

Biochemical Research

UDP-N-acetyl-D-galactosamine is extensively used in biochemical studies, particularly those focusing on glycosylation processes. It acts as a substrate for various glycosyltransferases, facilitating the addition of N-acetylgalactosamine to polypeptides. This modification is crucial for the proper functioning of many glycoproteins and glycolipids .

Case Study: Glycosylation of Mucins

Research has demonstrated the role of UDP-N-acetyl-D-galactosamine in the synthesis of mucin-type O-glycans. A study characterized a novel polypeptide N-acetylgalactosaminyltransferase from Echinococcus granulosus, showcasing how this compound is essential for initiating mucin-type O-glycosylation in helminth parasites .

Pharmaceutical Development

In pharmaceutical applications, UDP-N-acetyl-D-galactosamine is utilized for glycoengineering therapeutic proteins. By modifying the glycosylation patterns of these proteins, researchers can improve their efficacy and stability while reducing immunogenicity. This process allows for the generation of glycan variants that may enhance drug performance without compromising product yield .

In Vitro Glycoengineering

The compound has been employed in in vitro systems to optimize glycosylation profiles, which can lead to improved consistency across different production batches. Such modifications are critical in developing biologics that meet regulatory standards for safety and efficacy .

Affinity Labeling and Enzyme Studies

UDP-N-acetyl-D-galactosamine is also used in affinity labeling techniques to study glycosyltransferases. Researchers utilize this compound to create synthetic substrates that can be tagged and traced within biological systems, providing insights into enzyme specificity and activity .

Comparative Data Table

Mechanism of Action

The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .

Comparison with Similar Compounds

Similar Compounds:

- UDP-N-acetylglucosamine (disodium salt)

- UDP-galactose (disodium salt)

- UDP-glucose (disodium salt)

- UDP-glucuronic acid (disodium salt)

Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .

Biological Activity

UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids through O-glycosylation. This compound is particularly significant in the context of mucin-type O-glycosylation, which involves the transfer of N-acetylgalactosamine (GalNAc) to serine and threonine residues on target proteins. The biological activity of UDP-GalNAc is mediated by its interaction with a family of enzymes known as polypeptide GalNAc-transferases (GalNAc-Ts).

1. Structure and Properties

- Chemical Formula : C₁₅H₂₂N₂Na₂O₁₇P₂

- Molecular Weight : 610.265 g/mol

- CAS Number : 2956-16-3

UDP-GalNAc exists as a disodium salt, enhancing its solubility and reactivity in biological systems. Its structure includes a uridine moiety, two phosphate groups, and an N-acetyl-D-galactosamine unit, which is pivotal for its enzymatic activity.

2. Role in O-Glycosylation

UDP-GalNAc is the primary donor substrate for the GalNAc-Ts that initiate O-glycosylation. These enzymes catalyze the transfer of GalNAc to specific hydroxyl groups on serine or threonine residues of target proteins, forming mucin-type O-glycans. This modification is critical for various biological processes, including:

- Cell signaling : O-glycosylation modulates receptor interactions and signaling pathways.

- Protein stability : Glycosylation can enhance the stability and solubility of glycoproteins.

- Cell adhesion : Glycans play a role in cell-cell interactions and adhesion processes.

3. Enzymatic Activity and Specificity

The activity of UDP-GalNAc is influenced by various factors, including pH, temperature, and the presence of divalent cations. Research has shown that different isoforms of GalNAc-Ts exhibit varying substrate specificities:

| Peptide | Sequence | GalNAc-T1 Activity (pmol/mg) | GalNAc-T16 Activity (pmol/mg) |

|---|---|---|---|

| Human MUC1 | DTRPAPGSTA | 57.4 ± 3.0 | 18 ± 3 |

| Human MUC2 | PTTTPITTTTTV | 56.8 ± 4.9 | 8 ± 2 |

| T. brucei mucin | SSLLSSFASSAVG | 58.4 ± 2.0 | ND |

| S. mansoni mucin | ISTSPSPSNITTTT | 312.4 ± 36.9 | ND |

ND indicates no detectable activity.

This table illustrates how different peptides can be glycosylated with varying efficiencies by different GalNAc-T isoforms, highlighting the complexity and specificity of the O-glycosylation process.

Case Studies

- Mucin-Type Glycoproteins : Studies have demonstrated that UDP-GalNAc is essential for the synthesis of mucin-type glycoproteins, which are critical in protecting epithelial surfaces and facilitating cell signaling pathways . In particular, alterations in O-glycosylation patterns have been associated with various diseases, including cancer.

- Helminth Glycoproteins : Research on helminths like Echinococcus granulosus has shown that these organisms utilize UDP-GalNAc for their glycosylation processes, which are integral to their survival and pathogenicity . The truncated O-glycosylation observed in these species suggests evolutionary adaptations that warrant further investigation.

5. Conclusion

UDP-N-acetyl-D-galactosamine (disodium salt) serves as a vital component in cellular processes through its role as a substrate for GalNAc-Ts in O-glycosylation. Understanding its biological activity not only sheds light on fundamental biochemical pathways but also opens avenues for therapeutic interventions in diseases linked to aberrant glycosylation patterns.

Properties

Molecular Formula |

C17H27N3Na2O17P2 |

|---|---|

Molecular Weight |

653.3 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |

InChI Key |

CMCOZDJPCJOQHI-AMMUOFBGSA-L |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.